molecular formula C7H4BrClF3NO B1448934 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline CAS No. 1805410-51-8

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline

Cat. No. B1448934
M. Wt: 290.46 g/mol
InChI Key: WJBQBXXKJZUCCK-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline , also known by its chemical formula C<sub>7</sub>H<sub>5</sub>BrClF<sub>3</sub>NO , is a synthetic organic compound. It belongs to the class of anilines, characterized by an amino group (-NH<sub>2</sub>) attached to an aromatic ring. The compound’s structure features bromine, chlorine, and trifluoromethoxy (CF<sub>3</sub>O) substituents on the aromatic ring.



Synthesis Analysis

The synthesis of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline involves several steps, including halogenation and substitution reactions. Researchers have explored various synthetic routes, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. These methods allow controlled introduction of halogens and functional groups onto the aniline ring.



Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline consists of a six-membered aromatic ring with the following substituents:



  • Bromine (Br) at position 3

  • Chlorine (Cl) at position 2

  • Trifluoromethoxy (CF<sub>3</sub>O) at position 4



Chemical Reactions Analysis

The compound can participate in various chemical reactions:



  • Substitution Reactions : Due to the presence of halogens, it can undergo nucleophilic or electrophilic substitutions.

  • Amination Reactions : The amino group allows for further functionalization.

  • Cross-Coupling Reactions : Researchers have explored coupling reactions to synthesize more complex molecules.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value varies).

  • Solubility : It may dissolve in organic solvents like dichloromethane or acetone.

  • Stability : It is stable under certain conditions but may degrade upon exposure to light, heat, or moisture.


Safety And Hazards


  • Toxicity : The compound is classified as Acute Toxicity Category 4 (Oral) , meaning it may cause harm if ingested.

  • Eye Irritation : It can irritate the eyes (Category 2).

  • Skin Sensitization : It may cause skin sensitization (Category 1).

  • Storage : Store it as a combustible solid (Storage Class Code 11).


Future Directions

Researchers should explore:



  • Biological Activity : Investigate potential applications in drug discovery.

  • Green Synthesis : Develop environmentally friendly synthetic routes.

  • Structure-Activity Relationships : Understand how modifications affect properties.


properties

IUPAC Name

3-bromo-2-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(13)6(5)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBQBXXKJZUCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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